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Compound Name: TIK-301
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For Researchers, Scientists, and Drug Development Professionals

Introduction
TIK-301 (also known as PD-6735 or LY-156735) is a potent and selective synthetic ligand with

a dual pharmacological profile. It acts as a high-affinity agonist for the melatonin receptors MT1

and MT2 and as an antagonist for the serotonin receptors 5-HT2B and 5-HT2C.[1][2][3] This

unique combination of activities makes TIK-301 a compound of interest for investigating

signaling pathways related to circadian rhythms, sleep, and mood disorders. These application

notes provide detailed protocols for characterizing the in vitro pharmacological and functional

properties of TIK-301 in cell culture systems.

Physicochemical Properties
Property Value

Synonyms
PD-6735, LY-156735, Beta-methyl-6-

chloromelatonin

Chemical Formula C₁₄H₁₇ClN₂O₂

Molar Mass 280.75 g/mol

Appearance Crystalline solid

Solubility Soluble in DMSO and ethanol
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Pharmacological Profile
TIK-301 is a chlorinated melatonin derivative that exhibits high affinity for both MT1 and MT2

receptors, showing a slight preference for the MT2 subtype.[1][2] Concurrently, it functions as

an antagonist at 5-HT2B and 5-HT2C receptors, a property that may contribute to potential

antidepressant effects.[1][3]

Binding Affinities and Potency
The following table summarizes the reported binding affinities (Ki) and functional potency

(EC50) of TIK-301 for its primary targets.

Target Receptor Parameter Value (nM) Reference

Melatonin Receptor 1

(MT1)
Ki 0.081 [1]

Melatonin Receptor 2

(MT2)
Ki 0.042 [1]

Melatonin Receptors

(Functional Agonism)
EC50 0.0479 [2]

5-HT2B Receptor Activity Antagonist [1][3]

5-HT2C Receptor Activity Antagonist [1][3]

Signaling Pathways and Experimental Workflow
The dual activity of TIK-301 allows for the investigation of multiple signaling cascades. As a

melatonin receptor agonist, it is expected to modulate adenylyl cyclase activity and potentially

influence other pathways like β-arrestin recruitment and ERK phosphorylation. As a 5-HT2B/2C

antagonist, it can be used to block serotonin-mediated signaling through these receptors.
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Caption: Signaling pathways of TIK-301 and a typical experimental workflow for its

characterization.

Experimental Protocols
The following protocols describe standard cell-based assays to characterize the activity of TIK-
301. It is recommended to use cell lines stably or transiently expressing the human

recombinant receptors of interest (MT1, MT2, 5-HT2B, 5-HT2C). HEK293 or CHO cells are

commonly used for these types of assays.

Radioligand Binding Assay for MT1 and MT2 Receptors
This protocol is designed to determine the binding affinity (Ki) of TIK-301 for melatonin

receptors through competition with a radiolabeled ligand.

Materials:

Cell membranes from HEK293 or CHO cells expressing human MT1 or MT2 receptors.

Radioligand: 2-[¹²⁵I]-Iodomelatonin.

Non-specific binding control: Melatonin (10 µM).

TIK-301 stock solution (in DMSO).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

Scintillation fluid.

96-well plates.

Cell harvester and scintillation counter.

Procedure:
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Prepare serial dilutions of TIK-301 in binding buffer.

In a 96-well plate, add in the following order:

50 µL of binding buffer (for total binding) or 10 µM Melatonin (for non-specific binding) or

TIK-301 dilution.

50 µL of 2-[¹²⁵I]-Iodomelatonin (at a final concentration close to its Kd, e.g., 50-100 pM).

150 µL of cell membrane preparation (5-20 µg protein/well).

Incubate the plate for 60-90 minutes at 37°C with gentle agitation.

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell

harvester.

Wash the filters 3-4 times with ice-cold wash buffer.

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation

counter.

Calculate the specific binding and determine the IC50 value for TIK-301 by non-linear

regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Melatonin Receptor Agonism
This protocol measures the ability of TIK-301 to inhibit adenylyl cyclase and reduce intracellular

cAMP levels upon activation of the Gi-coupled MT1 and MT2 receptors.

Materials:

HEK293 or CHO cells expressing human MT1 or MT2 receptors.

TIK-301 stock solution.

Forskolin (adenylyl cyclase activator).

cAMP assay kit (e.g., HTRF, AlphaLISA, or luminescence-based).
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Cell culture medium and plates (96- or 384-well, white, opaque).

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

Seed the cells in 96- or 384-well plates and culture overnight.

Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 500 µM

IBMX) and incubate for 30 minutes.

Add serial dilutions of TIK-301 to the wells and incubate for 15-30 minutes.

Stimulate the cells with a pre-determined concentration of forskolin (e.g., 1-10 µM, to induce

a submaximal cAMP response) and incubate for another 15-30 minutes.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

instructions for the chosen cAMP assay kit.

Generate a dose-response curve and calculate the EC50 value for TIK-301's inhibition of

forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay
This assay determines if TIK-301 induces the recruitment of β-arrestin to the MT1 or MT2

receptors, a key mechanism in receptor desensitization and signaling.

Materials:

Cell line co-expressing the melatonin receptor of interest fused to a reporter fragment (e.g., a

fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary

fragment.

TIK-301 stock solution.

Assay substrate for the reporter system.

Cell culture medium and plates.
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Luminometer or appropriate plate reader.

Procedure:

Seed the cells in assay plates and culture overnight.

Prepare serial dilutions of TIK-301 in assay buffer.

Add the TIK-301 dilutions to the cells.

Incubate for 60-90 minutes at 37°C.

Add the detection reagents/substrate according to the assay kit manufacturer's protocol.

Incubate for the recommended time (e.g., 60 minutes) at room temperature.

Measure the luminescence or fluorescence signal.

Plot the signal against the TIK-301 concentration to generate a dose-response curve and

determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of TIK-301 on the phosphorylation of ERK1/2, a downstream

signaling event that can be modulated by melatonin receptor activation.

Materials:

Cells expressing MT1 or MT2 receptors.

TIK-301 stock solution.

Serum-free medium.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

HRP-conjugated secondary antibody.
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SDS-PAGE gels, transfer apparatus, and PVDF membranes.

ECL detection reagents and imaging system.

Procedure:

Plate cells and grow to 80-90% confluency.

Serum-starve the cells for 4-12 hours.

Treat the cells with various concentrations of TIK-301 for different time points (e.g., 5, 10, 15,

30 minutes).

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using ECL reagents.

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
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Assay-Specific Steps

Start:
Prepare TIK-301 Stock

Cell Preparation:
Seed cells expressing
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as per assay
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incubate, filter, count

cAMP Assay:
Add Forskolin,

lyse, add detection reagents

Arrestin Assay:
Add detection reagents

ERK Assay:
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Signal Detection:
Luminometer, Scintillation Counter,

or Imager

Data Analysis:
Calculate EC50/IC50/Ki
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Caption: A generalized workflow for the described cell-based assays.
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These protocols are intended as a guide and may require optimization depending on the

specific cell line, reagents, and equipment used. It is recommended to perform appropriate

controls for each experiment. For research use only. Not for use in diagnostic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. TIK-301 - Wikipedia [en.wikipedia.org]

3. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [TIK-301: Application Notes and Protocols for In Vitro
Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675577#tik-301-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

